molecular formula C12H17ClN2O2 B13377013 2-(4-chloro-2-methylphenoxy)-N'-isopropylacetohydrazide

2-(4-chloro-2-methylphenoxy)-N'-isopropylacetohydrazide

Cat. No.: B13377013
M. Wt: 256.73 g/mol
InChI Key: RNDNWPSYYWIMJW-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N’-isopropylacetohydrazide is a chemical compound that belongs to the class of phenoxyacetic acid derivatives. These compounds are known for their diverse applications, particularly in the field of herbicides. The presence of the chloro and methyl groups on the phenoxy ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research areas.

Properties

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N'-propan-2-ylacetohydrazide

InChI

InChI=1S/C12H17ClN2O2/c1-8(2)14-15-12(16)7-17-11-5-4-10(13)6-9(11)3/h4-6,8,14H,7H2,1-3H3,(H,15,16)

InChI Key

RNDNWPSYYWIMJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N’-isopropylacetohydrazide typically involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form 4-chloro-2-methylphenoxyacetic acid. This intermediate is then reacted with isopropylhydrazine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N’-isopropylacetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and various substituted phenoxyacetic acid derivatives. These products have their own unique properties and applications in different fields .

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N’-isopropylacetohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’-isopropylacetohydrazide involves its interaction with specific molecular targets in plants and microorganisms. In plants, it acts as a synthetic auxin, disrupting normal growth processes and leading to uncontrolled growth and eventual death of the plant. In microorganisms, it interferes with essential metabolic pathways, inhibiting their growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with similar structural features.

    2,4-dichlorophenoxyacetic acid (2,4-D): Another phenoxyacetic acid derivative with herbicidal properties.

    4-chloro-2-methylphenoxyacetic acid: A compound with similar chemical properties and applications

Uniqueness

What sets 2-(4-chloro-2-methylphenoxy)-N’-isopropylacetohydrazide apart from these similar compounds is its unique hydrazide functional group. This group imparts distinct chemical reactivity and biological activity, making it a valuable compound for specific applications in research and industry .

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